1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then, it reacts with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of fungicides .
Summary of the Application
“1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid” is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors are used as fungicides to protect crops from various phytopathogens .
Methods of Application or Experimental Procedures
The synthesis routes developed for these inhibitors rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Results or Outcomes
These inhibitors have shown biological activity against selected Ascomycete pathogens . The introduction of a difluoromethyl group next to the acid function has been found to be optimum for fungicidal efficacy .
Synthesis of Novel Amides
Specific Scientific Field
This application is in the field of Medicinal Chemistry , specifically in the synthesis of novel amides .
Summary of the Application
“1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid” is used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds have been tested for their antifungal activity .
Methods of Application or Experimental Procedures
A series of these amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Results or Outcomes
Most of the synthesized amides displayed moderate to excellent activities against the tested fungi .
properties
IUPAC Name |
1-(difluoromethyl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)9-3-1-2-4(9)5(10)11/h1-3,6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZUXJGFSJJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1523056-12-3 | |
Record name | 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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